5-Oxo-1,3-oxathiolane-2-carboxylic acid
Overview
Description
5-Oxo-1,3-oxathiolane-2-carboxylic acid is a heterocyclic compound with the molecular formula C4H4O4S This compound features a unique structure that includes both an oxathiolane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1,3-oxathiolane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base to form the oxathiolane ring, followed by oxidation to introduce the keto group. The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The oxathiolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-Oxo-1,3-oxathiolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 5-Oxo-1,3-oxathiolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Lamivudine acid: A related compound used in antiviral treatments.
1,3-Oxathiolane-2-carboxylic acid derivatives: Various derivatives with different substituents on the oxathiolane ring.
Uniqueness: 5-Oxo-1,3-oxathiolane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Biological Activity
5-Oxo-1,3-oxathiolane-2-carboxylic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique oxathiolane ring structure, which includes both sulfur and oxygen atoms. This structural configuration contributes to its distinctive chemical properties and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is known to interact with various enzymes and receptors, which may lead to modulation of critical biochemical pathways. Detailed studies are required to elucidate the precise molecular targets involved in its action.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against viruses such as HIV and HBV. Analogous compounds in the oxathiolane class have been shown to inhibit reverse transcriptase, an essential enzyme for viral replication .
Anticancer Potential
The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Preliminary studies have indicated that it may induce apoptosis in cancer cells by affecting signaling pathways involved in cell survival and proliferation .
Enzyme Interactions
This compound has been studied for its interactions with various enzymes, including proteases and kinases. These interactions may influence metabolic processes and contribute to its therapeutic effects .
Study on Antiviral Efficacy
A study examining the antiviral efficacy of 5-Oxo-1,3-oxathiolane derivatives demonstrated significant inhibition of HIV replication in vitro. The mechanism was attributed to competitive inhibition of reverse transcriptase, suggesting that modifications to the oxathiolane structure could enhance potency against viral targets .
Cancer Cell Line Research
In vitro studies on cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates. The compound appeared to activate caspase pathways involved in programmed cell death .
Comparison with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
2-Hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane | Antiviral (HIV) | Inhibition of reverse transcriptase |
5-Hydroxy-1,3-oxathiolane-2-carboxylic acid | Anticancer | Induction of apoptosis through caspase activation |
Abacavir | Antiviral (HIV) | NRTI; competes with natural deoxynucleotides |
Properties
IUPAC Name |
5-oxo-1,3-oxathiolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4S/c5-2-1-9-4(8-2)3(6)7/h4H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYSRJDEULAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.